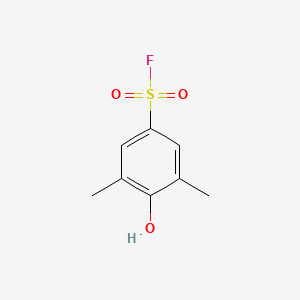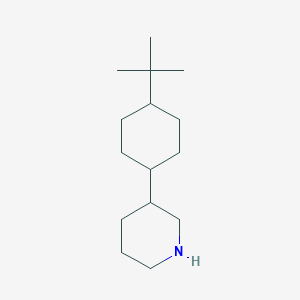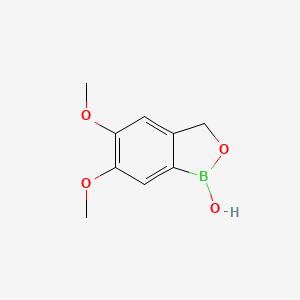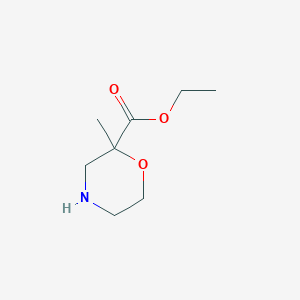![molecular formula C11H22N2 B15262144 N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine](/img/structure/B15262144.png)
N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine is a compound that features a unique structure combining an azetidine ring with a cyclohexanamine moiety Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine typically involves the formation of the azetidine ring followed by its attachment to the cyclohexanamine moiety. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The scalability of the aza-Michael addition reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can open the azetidine ring, leading to linear amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA (meta-Chloroperoxybenzoic acid) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the azetidine ring.
Reduction: Linear amines resulting from ring opening.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cell membrane receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring with similar reactivity.
Piperidine: A six-membered nitrogen-containing ring, less strained than azetidine.
Morpholine: A six-membered ring containing both nitrogen and oxygen.
Uniqueness
N-[(Azetidin-2-yl)methyl]-N-methylcyclohexanamine is unique due to the combination of the azetidine ring with the cyclohexanamine moiety. This structure imparts distinct chemical properties, such as increased ring strain and reactivity, making it valuable for specific applications in medicinal and synthetic chemistry.
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
N-(azetidin-2-ylmethyl)-N-methylcyclohexanamine |
InChI |
InChI=1S/C11H22N2/c1-13(9-10-7-8-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3 |
InChI Key |
YJSXHSVEMJOOHB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl({[(2R)-piperidin-2-yl]methyl})amine](/img/structure/B15262072.png)
![4-Methyl-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B15262079.png)


![4-Bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-1-yl}-1-ethyl-1H-pyrazole](/img/structure/B15262094.png)
![4-[2-(Benzylsulfanyl)ethyl]piperidine](/img/structure/B15262097.png)

![3-(2-aminoethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15262114.png)
![2-Cyclobutyl-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15262117.png)

![(2S,5R)-2-(Iodomethyl)-5-[4-(trifluoromethyl)phenyl]oxane](/img/structure/B15262129.png)

